molecular formula C11H20N2O2 B3003406 1-[4-[(1S,2S)-2-Hydroxy-2-methylcyclobutyl]piperazin-1-yl]ethanone CAS No. 2413365-39-4

1-[4-[(1S,2S)-2-Hydroxy-2-methylcyclobutyl]piperazin-1-yl]ethanone

Cat. No.: B3003406
CAS No.: 2413365-39-4
M. Wt: 212.293
InChI Key: JOXNMIWHSDXJQO-QWRGUYRKSA-N
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Description

1-[4-[(1S,2S)-2-Hydroxy-2-methylcyclobutyl]piperazin-1-yl]ethanone is a chemical compound with a complex structure that includes a piperazine ring and a cyclobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[(1S,2S)-2-Hydroxy-2-methylcyclobutyl]piperazin-1-yl]ethanone typically involves the following steps:

    Formation of the Cyclobutyl Group: The cyclobutyl group can be synthesized through a series of reactions starting from simpler organic molecules. This often involves the use of cyclization reactions under specific conditions to form the four-membered ring.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions. This step requires careful control of reaction conditions to ensure the correct stereochemistry is achieved.

    Final Assembly: The final step involves the coupling of the cyclobutyl group with the piperazine ring, followed by the introduction of the ethanone group. This step may involve the use of catalysts and specific reaction conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-[4-[(1S,2S)-2-Hydroxy-2-methylcyclobutyl]piperazin-1-yl]ethanone can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the cyclobutyl ring can be oxidized to form ketones or carboxylic acids.

    Reduction: The ethanone group can be reduced to form alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups into the piperazine ring.

Scientific Research Applications

1-[4-[(1S,2S)-2-Hydroxy-2-methylcyclobutyl]piperazin-1-yl]ethanone has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: It is used as a tool compound to study the effects of piperazine derivatives on biological systems.

    Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-[4-[(1S,2S)-2-Hydroxy-2-methylcyclobutyl]piperazin-1-yl]ethanone involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, modulating their activity. The cyclobutyl group may enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(2-Hydroxyethyl)piperazin-1-yl]ethanone: Similar structure but with an ethyl group instead of a cyclobutyl group.

    1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone: Similar structure but with a propyl group instead of a cyclobutyl group.

Uniqueness

1-[4-[(1S,2S)-2-Hydroxy-2-methylcyclobutyl]piperazin-1-yl]ethanone is unique due to the presence of the cyclobutyl group, which imparts specific steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[4-[(1S,2S)-2-hydroxy-2-methylcyclobutyl]piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-9(14)12-5-7-13(8-6-12)10-3-4-11(10,2)15/h10,15H,3-8H2,1-2H3/t10-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXNMIWHSDXJQO-QWRGUYRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2CCC2(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCN(CC1)[C@H]2CC[C@]2(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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